2-Vinylisonicotinic acid is a derivative of isonicotinic acid characterized by the presence of a vinyl group attached to the nitrogen atom of the pyridine ring. Its chemical formula is , and it has a molar mass of approximately 175.19 g/mol. This compound is notable for its potential applications in pharmaceuticals and organic synthesis, particularly due to its structural similarities to other pyridine derivatives that exhibit biological activity.
These reactions highlight its versatility as a building block in organic synthesis, particularly in the development of more complex molecules.
Research indicates that 2-vinylisonicotinic acid and its derivatives possess various biological activities. These include:
2-Vinylisonicotinic acid can be synthesized through several methods:
These methods underscore the compound's accessibility for synthetic chemists.
2-Vinylisonicotinic acid has several potential applications:
Interaction studies of 2-vinylisonicotinic acid with various biological targets are essential for understanding its pharmacological profile. These studies typically involve:
Such studies are crucial for elucidating the therapeutic potential of this compound.
Several compounds share structural similarities with 2-vinylisonicotinic acid. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Isonicotinic Acid | Pyridine derivative | Commonly used in tuberculosis treatment |
4-Vinylpyridine | Vinyl-substituted pyridine | Used in polymer chemistry |
Nicotinic Acid | Pyridine derivative | Acts as a neurotransmitter and is involved in signaling |
Picolinic Acid | Pyridine derivative | Known for metal chelation properties |
2-Vinylisonicotinic acid stands out due to its vinyl group, which enhances its reactivity compared to other similar compounds. This feature allows for diverse synthetic pathways and potential applications that are not available with more saturated derivatives.